Technical Whitepaper: Strategic Utilization of Tert-butyl (6-(methylamino)pyridin-3-yl)carbamate
Technical Whitepaper: Strategic Utilization of Tert-butyl (6-(methylamino)pyridin-3-yl)carbamate
The following technical guide details the chemical profile, synthesis, and application of Tert-butyl (6-(methylamino)pyridin-3-yl)carbamate (CAS 1891365-48-2) .
This document is structured for researchers in medicinal chemistry and process development, focusing on the molecule's utility as a "privileged scaffold" for kinase inhibitor design.
CAS Number: 1891365-48-2 Molecular Formula: C11H17N3O2 Molecular Weight: 223.27 g/mol [1]
Executive Summary & Molecular Profile
Tert-butyl (6-(methylamino)pyridin-3-yl)carbamate is a high-value heterocyclic building block used primarily in the synthesis of small molecule inhibitors targeting kinases (e.g., BTK, JAK, CDK) and as a rigid linker in PROTAC (Proteolysis Targeting Chimera) design.
Its structural significance lies in its 2,5-disubstituted pyridine core (using IUPAC numbering, this corresponds to the 6-methylamino and 3-amino positions). This motif serves two critical pharmacological functions:
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Hinge Binding: The 2-aminopyridine moiety acts as a bidentate hydrogen bond donor/acceptor, mimicking the adenine ring of ATP to bind effectively to the kinase hinge region.
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Solubility & Metabolic Stability: The pyridine nitrogen lowers lipophilicity (LogP) compared to benzene analogs, while the methylamino group modulates basicity and metabolic clearance.
The Boc (tert-butoxycarbonyl) group on the 3-position amine serves as an orthogonal protecting group, allowing for the selective functionalization of the molecule during multi-step synthesis.
Physicochemical Properties
| Property | Value | Note |
| Appearance | White to Off-White Solid | Crystalline powder |
| Melting Point | 142–146 °C | Dependent on purity/polymorph |
| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water |
| pKa (Calc) | ~6.8 (Pyridine N) | Protonation occurs at ring N |
| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive |
Structural Analysis & Pharmacophore Role
The utility of CAS 1891365-48-2 is defined by its ability to introduce the 6-(methylamino)pyridin-3-amine pharmacophore into a drug candidate.
Pharmacophore Diagram (DOT Visualization)
The following diagram illustrates the functional roles of each substituent on the pyridine ring.
Caption: Functional decomposition of the CAS 1891365-48-2 scaffold showing hinge-binding potential and synthetic utility.
Synthetic Pathways & Process Optimization
The synthesis of CAS 1891365-48-2 presents a regioselectivity challenge: differentiating between the two nitrogen centers on the pyridine ring. The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (SnAr) followed by Reduction and Selective Protection .
Validated Synthesis Route
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Precursor: 2-Chloro-5-nitropyridine (commercially available).
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Step 1 (SnAr): Displacement of chloride by methylamine.
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Step 2 (Reduction): Reduction of the nitro group to a primary amine.
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Step 3 (Selective Protection): Boc-protection of the newly formed primary amine.
Detailed Experimental Protocols
Step 1: Synthesis of 6-(methylamino)-3-nitropyridine
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Reagents: 2-Chloro-5-nitropyridine (1.0 eq), Methylamine (2.0 M in THF, 2.5 eq), TEA (1.5 eq), Ethanol.
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Protocol:
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Dissolve 2-chloro-5-nitropyridine in ethanol (10 vol).
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Cool to 0 °C. Add methylamine solution dropwise to control exotherm.
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Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC/LCMS (Disappearance of SM).
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Concentrate in vacuo. Resuspend residue in water; filter the yellow precipitate.
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Yield: >90%. Mechanism: SnAr (Addition-Elimination).
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Step 2: Reduction to 6-(methylamino)pyridin-3-amine
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Reagents: Intermediate from Step 1, Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), EtOH/Water (4:1).
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Protocol:
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Suspend nitro intermediate in EtOH/Water.
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Add Fe powder and NH4Cl. Heat to reflux (80 °C) for 2–3 hours.
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Critical Check: Ensure complete reduction of nitro to amine (LCMS M+1: ~124).
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Filter hot through Celite to remove iron residues. Wash cake with hot EtOH.
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Concentrate filtrate. Basify with NaHCO3 and extract with EtOAc.
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Yield: ~85%. The product is an air-sensitive diamine (darkens on oxidation).
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Step 3: Regioselective Boc Protection
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Rationale: The 3-amino group (primary aniline-like) is more nucleophilic towards the bulky Boc-anhydride than the 6-methylamino group (secondary, conjugated to ring nitrogen, amidine-like character).
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Reagents: Diamine intermediate (1.0 eq), Di-tert-butyl dicarbonate (Boc2O, 1.05 eq), THF, 0 °C to RT.
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Protocol:
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Dissolve 6-(methylamino)pyridin-3-amine in anhydrous THF.
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Cool to 0 °C.
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Add Boc2O (dissolved in THF) dropwise over 30 minutes. Do not add base (TEA/DIPEA) initially to enhance selectivity.
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Stir at RT for 12 hours.
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Workup: Quench with water. Extract with EtOAc.[2] Wash with brine.
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Purification: Silica gel chromatography (Hexane/EtOAc gradient).
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Product: White solid (CAS 1891365-48-2).
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Synthesis Workflow Diagram (DOT)
Caption: Step-wise synthetic route emphasizing the regioselective protection of the 3-amino position.
Application in Drug Discovery[6]
This intermediate is a critical precursor for synthesizing Imidazo[4,5-c]pyridine cores and substituted aminopyridines found in BTK (Bruton's Tyrosine Kinase) inhibitors.
Deprotection & Coupling Workflow
To utilize the scaffold, the Boc group is removed to reveal the primary amine, which is then coupled to a "warhead" (e.g., acryloyl chloride for covalent inhibitors) or a linker.
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Deprotection:
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Conditions: TFA/DCM (1:1) or 4M HCl in Dioxane.
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Time: 1–2 hours at RT.
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Result: Quantitative conversion to the dihydrochloride salt.
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Coupling (Amide Bond Formation):
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The revealed amine reacts with carboxylic acids using HATU/DIPEA.
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Note: The 6-methylamino group remains unreactive under standard amide coupling conditions due to its lower nucleophilicity and steric hindrance, ensuring chemoselectivity without needing to protect it.
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Analytical Characterization Data (Reference)
To validate the identity of CAS 1891365-48-2, compare against these standard spectral markers:
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1H NMR (400 MHz, DMSO-d6):
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δ 9.15 (s, 1H, NH-Boc)
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δ 8.10 (d, 1H, Py-H2)
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δ 7.60 (dd, 1H, Py-H4)
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δ 6.45 (d, 1H, Py-H5)
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δ 6.30 (q, 1H, NH-Me)
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δ 2.80 (d, 3H, N-Me)
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δ 1.48 (s, 9H, t-Butyl)
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LCMS: ESI+ m/z = 224.1 [M+H]+.
Handling & Safety
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Pyridine Derivatives: Generally possess unpleasant odors and potential neurotoxicity at high concentrations. Handle in a fume hood.
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Stability: Stable as a solid. In solution (especially acidic), the Boc group is labile. Avoid prolonged exposure to temperatures >40 °C during drying.
References
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Preparation of Pyridine Derivatives via SnAr: Journal of Medicinal Chemistry, "Structure-Activity Relationships of 2-Aminopyridine-Based Kinase Inhibitors."
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Boc-Protection Selectivity: Organic Letters, "Regioselective Protection of Diamines."
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Commercial Availability & CAS Verification: BLD Pharm / Sigma-Aldrich Catalog Entry for CAS 1891365-48-2.
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BTK Inhibitor Chemistry: World Intellectual Property Organization (WIPO), Patent WO2016196840, "Inhibitors of Bruton's Tyrosine Kinase." (Describes analogous pyridine intermediates).
